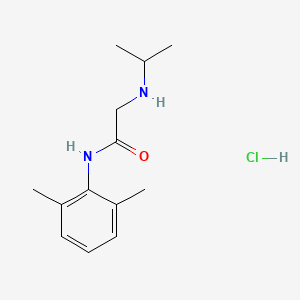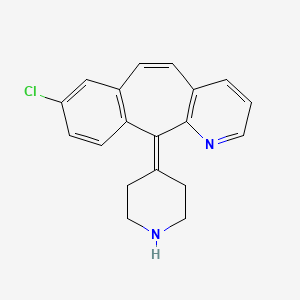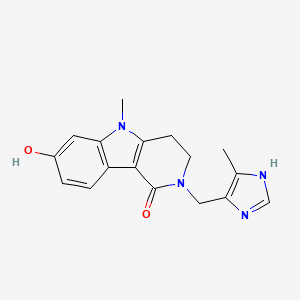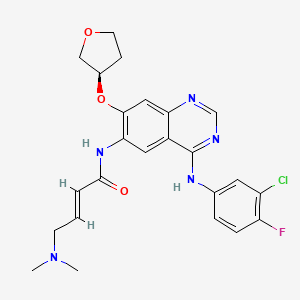
4'-Hydroxy Atomoxetine Glucuronide
Overview
Description
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) .
Synthesis Analysis
The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . It is formed from Atomoxetine by glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Atomoxetine Glucuronide is C23H29NO8 . The molecular weight is 447.48 .Chemical Reactions Analysis
The primary oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine. This metabolite undergoes further metabolism, resulting in the formation of 4-hydroxyatomoxetine-O-glucuronide .Physical and Chemical Properties Analysis
4’-Hydroxy Atomoxetine Glucuronide is a solid substance . It is slightly soluble in methanol and water .Scientific Research Applications
1. Quantification in Biological Fluids
4'-Hyydroxy Atomoxetine Glucuronide, as a metabolite of Atomoxetine, is measurable in human plasma and urine. A study by Mullen et al. (2005) developed a liquid chromatography tandem mass spectrometry (LC/MS/MS) method for the determination of Atomoxetine and its metabolites, including 4'-Hydroxy Atomoxetine Glucuronide, in these biological fluids. This method is critical for clinical pharmacokinetic studies and therapeutic drug monitoring (Mullen et al., 2005).
2. Role in Pharmacokinetics and Pharmacodynamics
This compound is a product of Atomoxetine metabolism, primarily mediated by the cytochrome P450 (CYP) 2D6 enzyme. The pharmacokinetics of Atomoxetine, including its metabolism to this compound, significantly varies based on the genetic polymorphisms of CYP2D6. This variation impacts the clinical effectiveness and safety of Atomoxetine treatment, as demonstrated in studies by Sauer et al. (2005) and others (Sauer et al., 2005).
3. Implications in Drug Interactions
The metabolism of Atomoxetine to this compound can be affected by concomitant administration of other drugs. For example, studies have examined the pharmacokinetic interaction between Atomoxetine and other medications, such as fluvoxamine and bupropion, highlighting the altered levels of this compound in such scenarios. These interactions are crucial for understanding the safe and effective use of Atomoxetine in patients receiving multiple medications (Todor et al., 2016).
4. Predictive Modelling and Personalized Medicine
The formation and disposition of this compound are integral to pharmacologically based pharmacokinetic (PBPK) models. These models, such as those developed by Lee et al. (2018), can predict how different CYP2D6 genotypes affect Atomoxetine's metabolism. Such models are essential for determining appropriate dosages and minimizing adverse reactions, paving the way for personalized medicine (Lee et al., 2018).
5. Role in Biological Assays and Pharmacological Studies
The presence and quantity of this compound in biological samples are essential in various pharmacological studies and assays. For instance, Choi et al. (2012) developed a sensitive liquid chromatography analytical method with tandem mass spectrometry (LC-MS/MS) for determining 4'-Hydroxy Atomoxetine and its metabolites in human plasma, which is vital for studying Atomoxetine's pharmacological activity (Choi et al., 2012).
Mechanism of Action
Target of Action
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of Atomoxetine, and by extension its metabolite 4’-Hydroxy Atomoxetine Glucuronide, is the norepinephrine transporter (NET) . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and memory .
Mode of Action
4’-Hydroxy Atomoxetine Glucuronide, being equipotent to Atomoxetine, acts as an inhibitor of the norepinephrine transporter . By inhibiting this transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . This results in improved symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
The formation of 4’-Hydroxy Atomoxetine Glucuronide involves two main biochemical pathways . First, Atomoxetine undergoes aromatic ring-hydroxylation, mediated by the enzyme cytochrome P450 (CYP) 2D6, to form 4-hydroxy Atomoxetine . This metabolite is then rapidly glucuronidated to form 4’-Hydroxy Atomoxetine Glucuronide . This process results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
The pharmacokinetics of Atomoxetine, and by extension its metabolite 4’-Hydroxy Atomoxetine Glucuronide, are influenced by the activity of CYP2D6 . After oral administration, Atomoxetine reaches maximum plasma concentration within about 1–2 hours . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The systemic plasma clearance of Atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolizers, respectively . Correspondingly, the average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by 4’-Hydroxy Atomoxetine Glucuronide leads to an increase in norepinephrine concentration in the synaptic cleft . This enhances noradrenergic transmission, improving symptoms associated with ADHD .
Action Environment
The action of 4’-Hydroxy Atomoxetine Glucuronide, like Atomoxetine, can be influenced by environmental factors. For instance, the activity of CYP2D6, which is involved in the metabolism of Atomoxetine to 4’-Hydroxy Atomoxetine, can be affected by factors such as genetic polymorphisms, age, and the presence of other drugs . These factors can influence the efficacy and stability of 4’-Hydroxy Atomoxetine Glucuronide.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4’-Hydroxy Atomoxetine Glucuronide interacts with various enzymes and proteins. The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .
Cellular Effects
4’-Hydroxy Atomoxetine Glucuronide, being a metabolite of Atomoxetine, may influence cell function indirectly. Atomoxetine has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum . This suggests that 4’-Hydroxy Atomoxetine Glucuronide might also have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of 4’-Hydroxy Atomoxetine Glucuronide is closely related to its parent compound, Atomoxetine. Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter . As a metabolite, 4’-Hydroxy Atomoxetine Glucuronide might exert its effects at the molecular level through similar pathways.
Dosage Effects in Animal Models
The dosage effects of 4’-Hydroxy Atomoxetine Glucuronide in animal models are not well-studied. Atomoxetine, the parent compound, has been studied extensively. The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 .
Metabolic Pathways
4’-Hydroxy Atomoxetine Glucuronide is involved in the metabolic pathway of Atomoxetine. Atomoxetine undergoes aromatic ring-hydroxylation, resulting in the formation of 4’-Hydroxy Atomoxetine, which is subsequently glucuronidated to form 4’-Hydroxy Atomoxetine Glucuronide .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Hydroxy Atomoxetine Glucuronide' involves the conversion of Atomoxetine to its glucuronide conjugate followed by hydroxylation at the 4-position.", "Starting Materials": [ "Atomoxetine", "UDP-glucuronic acid", "Glucuronosyltransferase enzyme", "NADPH", "Oxygen" ], "Reaction": [ "Atomoxetine is incubated with UDP-glucuronic acid and Glucuronosyltransferase enzyme to form Atomoxetine glucuronide.", "The resulting Atomoxetine glucuronide is then subjected to hydroxylation at the 4-position using NADPH and oxygen as co-factors.", "The product of the reaction is '4'-Hydroxy Atomoxetine Glucuronide'." ] } | |
CAS No. |
540729-08-6 |
Molecular Formula |
C23H29NO8 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1 |
InChI Key |
DJWNPJFKTPNTAE-AJYYVVFWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 |
SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Appearance |
White to Off-White Solid |
melting_point |
156-163˚C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid; 4-Hydroxyatomoxetine-O-glucuronide; 4'-Hydroxy atomoxetine b-D-glucuronide; 3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl; 4’-Hydroxy Atomoxetine -D-Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)



